

# In-Depth Technical Guide: (Tetrahydro-2H-pyran-4-yl)hydrazine

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## Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No.: B189657

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## Abstract

**(Tetrahydro-2H-pyran-4-yl)hydrazine** is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of drug candidates by reducing lipophilicity and improving aqueous solubility. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably pyrazoles, which are prevalent in many biologically active compounds. This guide provides a summary of the available spectroscopic data, a general synthetic approach, and contextualizes its application in drug discovery.

## Chemical Properties and Data Presentation

While comprehensive experimental spectroscopic data for the free base of **(Tetrahydro-2H-pyran-4-yl)hydrazine** is not readily available in published literature, data for its hydrochloride salt provides insight into its structure. The free base has a molecular formula of  $C_5H_{12}N_2O$  and a molecular weight of 116.16 g/mol .

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O	PubChem
Molecular Weight	116.16 g/mol	PubChem
IUPAC Name	(Tetrahydro-2H-pyran-4-yl)hydrazine	PubChem
CAS Number	116312-69-7	PubChem
Boiling Point	234.494°C at 760 mmHg (Predicted)	BOC Sciences
Density	1.045 g/cm <sup>3</sup> (Predicted)	BOC Sciences

Table 2: Spectroscopic Data for **(Tetrahydro-2H-pyran-4-yl)hydrazine** Hydrochloride

Data Type	Description
$^1\text{H}$ NMR	A proton NMR spectrum is publicly available for the hydrochloride salt.[1] Specific peak assignments require the original data file, but the spectrum would be expected to show signals corresponding to the protons on the tetrahydropyran ring and the hydrazine moiety. The chemical shifts in the free base are expected to be slightly different due to the absence of the hydrochloride.
$^{13}\text{C}$ NMR	Data not available. Expected signals would include four distinct carbons for the tetrahydropyran ring.
Mass Spec.	Data not available. The expected molecular ion peak for the free base $[\text{M}]^+$ would be at $m/z$ 116.10.
IR Spec.	Data not available. Expected characteristic peaks would include N-H stretching vibrations (typically in the $3200\text{-}3400\text{ cm}^{-1}$ region), C-H stretching (around $2850\text{-}2950\text{ cm}^{-1}$ ), and C-O-C stretching of the ether in the tetrahydropyran ring (around $1080\text{-}1150\text{ cm}^{-1}$ ).

## Experimental Protocols

### General Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine

A specific, detailed experimental protocol for the synthesis of **(Tetrahydro-2H-pyran-4-yl)hydrazine** is not widely published. However, a general and common method for the synthesis of such compounds involves the reductive amination of a ketone followed by nitrosation and reduction, or direct displacement of a leaving group by hydrazine.

A plausible synthetic route starting from Tetrahydro-4H-pyran-4-one:

- Reductive Amination: Tetrahydro-4H-pyran-4-one is reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 4-aminotetrahydropyran.
- Diazotization and Reduction: The resulting amine can be converted to a hydrazine through a multi-step process, though this is less common for secondary amines.
- Nucleophilic Substitution (Alternative Route): A more direct route involves converting the hydroxyl group of tetrahydro-4H-pyran-4-ol to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an excess of hydrazine hydrate would yield **(Tetrahydro-2H-pyran-4-yl)hydrazine** via an SN2 reaction.

## General Protocol for Spectroscopic Analysis

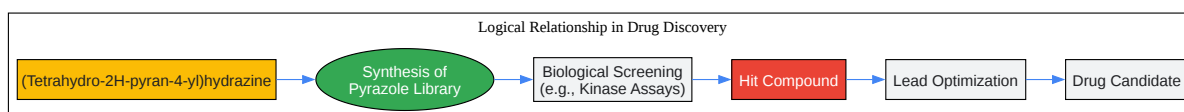
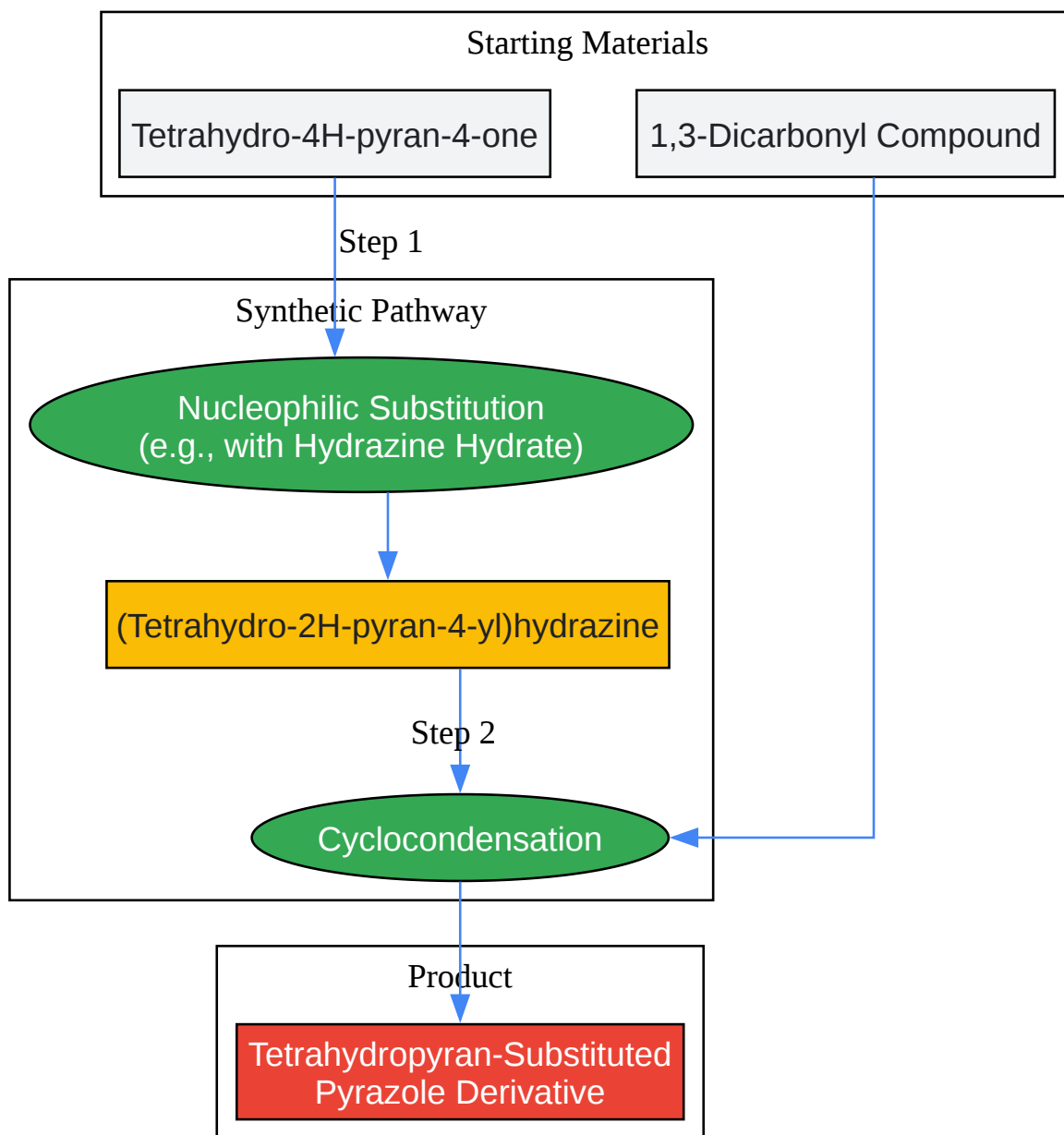
The following are general protocols for acquiring the spectroscopic data for a compound like **(Tetrahydro-2H-pyran-4-yl)hydrazine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Mass Spectrometry (MS):
  - Electrospray Ionization (ESI): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer. ESI is a soft ionization technique that is likely to show the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  117.10.
- Infrared (IR) Spectroscopy:
  - Attenuated Total Reflectance (ATR): A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal. The IR spectrum is recorded, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Applications in Drug Discovery and Synthesis

**(Tetrahydro-2H-pyran-4-yl)hydrazine** is a key intermediate for the synthesis of various heterocyclic compounds, particularly pyrazoles. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a cyclohexane ring to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.<sup>[2]</sup>

The hydrazine moiety readily reacts with 1,3-dicarbonyl compounds or other suitable precursors to form a pyrazole ring, a core structure in many pharmaceuticals.



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## References

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